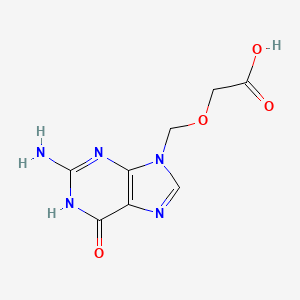

9-Carboxymethoxymethylguanine

Vue d'ensemble

Description

Méthodes De Préparation

The synthetic routes for 9-Carboxymethoxymethylguanine involve the reaction of guanine derivatives with appropriate carboxymethylating agents under controlled conditions. Industrial production methods typically involve high-performance liquid chromatography for purification and solid-phase extraction techniques .

Analyse Des Réactions Chimiques

9-Carboxymethoxymethylguanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxopurine derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to different purine derivatives.

Substitution: Common reagents for substitution reactions include alcohol dehydrogenase and aldehyde dehydrogenase. The major products formed from these reactions include various purine derivatives and oxopurine compounds.

Applications De Recherche Scientifique

Clinical Implications

CMMG has been implicated in several clinical scenarios, particularly concerning the side effects associated with acyclovir treatment.

- Neurotoxic Effects : CMMG is considered a presumptive neurotoxin. Studies have shown that patients with renal impairment receiving acyclovir exhibit significantly elevated serum levels of CMMG, correlating with neuropsychiatric symptoms such as hallucinations and psychosis . A notable study found that patients with neuropsychiatric symptoms had a mean CMMG concentration of 34.1 µmol/L compared to 4.7 µmol/L in asymptomatic patients, indicating a strong association between CMMG levels and neurotoxicity .

- Therapeutic Drug Monitoring (TDM) : The monitoring of CMMG levels is increasingly being recognized as crucial for preventing acyclovir-induced toxicity. In Sweden, CMMG measurements have been utilized since 1994 to differentiate between acyclovir toxicity and symptoms resulting from viral infections . This practice has proven beneficial in managing patients undergoing bone marrow transplantation and those with chronic kidney disease .

Analytical Methodologies

The determination of CMMG levels in biological samples is essential for both clinical diagnostics and research applications.

- Mass Spectrometry Techniques : Recent advancements have introduced novel mass spectrometry-based methods for the rapid quantification of CMMG alongside other antiviral agents like ganciclovir and penciclovir in human serum. These methods facilitate simultaneous analysis and have been validated for sensitivity and accuracy, enabling effective monitoring of drug levels in critically ill patients .

- High-Performance Liquid Chromatography (HPLC) : Traditional methods for analyzing CMMG involved HPLC techniques, which have now evolved to incorporate mass spectrometric detection for improved specificity and speed . These methods are crucial for establishing concentration-toxicity relationships that can guide therapeutic decisions.

Pharmacological Research Applications

CMMG's role extends into various pharmacological research domains:

- Antiviral Activity : As a metabolite of acyclovir, CMMG's pharmacodynamics may contribute to understanding the efficacy of antiviral therapies against herpes virus infections. Research continues to explore how variations in CMMG levels could affect treatment outcomes .

- Mechanistic Studies : Investigating the biochemical pathways influenced by CMMG can shed light on its potential roles in apoptosis, autophagy, and cellular signaling pathways related to immune response and inflammation . This knowledge could lead to novel therapeutic strategies targeting these pathways.

Case Study 1: Neuropsychiatric Symptoms in Renal Patients

A cohort study involving 49 patients with neuropsychiatric symptoms linked their condition to elevated CMMG levels during acyclovir treatment. The study highlighted the importance of monitoring CMMG as a biomarker for neurotoxicity, demonstrating its predictive value with high sensitivity (91%) and specificity (93%) using a defined cut-off level .

Case Study 2: Bone Marrow Transplantation

In another study focusing on patients undergoing bone marrow transplants, TDM of CMMG was shown to be beneficial in preventing drug toxicity and ensuring therapeutic efficacy. This case underscores the critical role of CMMG monitoring in managing complex patient populations with compromised renal function .

Mécanisme D'action

The mechanism of action of 9-Carboxymethoxymethylguanine involves its role as a metabolite of aciclovir. It is formed through the oxidation of aciclovir by alcohol dehydrogenase and aldehyde dehydrogenase . This compound is believed to contribute to the neuropsychiatric side effects of aciclovir by interacting with molecular targets in the central nervous system, although the exact pathways are still under investigation .

Comparaison Avec Des Composés Similaires

9-Carboxymethoxymethylguanine is unique compared to other similar compounds due to its specific role as a metabolite of aciclovir. Similar compounds include:

Ganciclovir: Another antiviral drug with a similar structure but different metabolic pathways.

Penciclovir: A compound with similar antiviral properties but different pharmacokinetics.

8-Hydroxy-acyclovir: A minor metabolite of aciclovir formed through hydroxylation.

These compounds share structural similarities but differ in their metabolic pathways and pharmacological effects.

Activité Biologique

9-Carboxymethoxymethylguanine (CMMG) is a significant metabolite of acyclovir, an antiviral medication widely used to treat herpes virus infections. Understanding the biological activity of CMMG is essential, particularly due to its implications in neurotoxicity and renal function in patients undergoing acyclovir therapy.

CMMG is primarily formed through the metabolism of acyclovir by alcohol dehydrogenase and aldehyde dehydrogenase. Approximately 5-15% of acyclovir is metabolized to CMMG in the liver, with the rest being excreted unchanged by the kidneys . The presence of CMMG has been correlated with neuropsychiatric symptoms in patients, particularly those with renal impairment, highlighting its potential neurotoxic effects.

Neurotoxicity and Clinical Implications

Research indicates that elevated serum concentrations of CMMG are associated with neuropsychiatric symptoms in patients treated with acyclovir. A study involving 77 patients demonstrated that those with neuropsychiatric symptoms had significantly higher mean serum levels of CMMG (34.1 µmol/L) compared to asymptomatic patients (4.7 µmol/L), with a strong correlation between CMMG levels and symptom severity . The sensitivity and specificity for predicting these symptoms based on CMMG levels were found to be 91% and 93%, respectively, at a cutoff value of 10.8 µmol/L .

Presence in Cerebrospinal Fluid (CSF)

CMMG has also been detected in the cerebrospinal fluid (CSF) of patients receiving acyclovir, suggesting that it can cross the blood-brain barrier. This finding raises concerns about its potential central nervous system effects, especially in individuals showing neurological symptoms during treatment .

Observational Study on Neuropsychiatric Symptoms

A notable observational study conducted from 1991 to 1999 analyzed serum samples from patients receiving acyclovir. The study found that out of 49 patients exhibiting neuropsychiatric symptoms, a substantial majority had CMMG levels exceeding the critical threshold identified for symptom prediction. This underscores the importance of monitoring CMMG levels in clinical settings to prevent or mitigate adverse effects associated with acyclovir therapy .

Monitoring and Management

In cases where neurotoxic symptoms arise, therapeutic drug monitoring (TDM) for CMMG may be beneficial. Hemodialysis has been shown to effectively reduce both CMMG and acyclovir levels, alleviating symptoms in affected patients . This suggests that timely intervention could improve patient outcomes.

Data Table: Summary of Key Findings on CMMG

| Study | Sample Size | CMMG Levels (µmol/L) | Neuropsychiatric Symptoms | Significance |

|---|---|---|---|---|

| Study 1 | 49 NS+ / 44 NS- | NS+: 34.1; NS-: 4.7 | Yes | P < 0.001 |

| Study 2 | 21 CSF Samples | Detected | Yes/No | Correlation Found |

| Study 3 | Various | Variable | Yes | TDM Recommended |

NS+ : Neuropsychiatric Symptoms Positive

NS- : Neuropsychiatric Symptoms Negative

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNQLKUSOVNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230501 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-22-9 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.